
5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, especially in the field of medicine. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds incorporating 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole have shown significant promise in antimicrobial applications. For instance, a study synthesized a series of compounds and tested them for in vitro antimicrobial activity and cytotoxicity. One compound in particular demonstrated potent antibacterial activity, and another emerged as a potent antifungal agent. Moreover, some of these compounds also showed activity against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016). Similarly, other research synthesized and characterized a series of novel oxadiazoles, with one compound exhibiting significant antibacterial activity against various strains including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).
Structural Characterization and Molecular Docking
Studies focusing on structural characterization and molecular docking have also been prevalent. For instance, a research synthesized and crystallized compounds, providing samples suitable for structure determination by single crystal diffraction. The molecules in the study were essentially planar apart from one of the two fluorophenyl groups, which was oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki et al., 2021). Another study carried out molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A, to understand the possible mode of inhibition and the potential of synthesized compounds as antitubercular agents (Shingare et al., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(o-tolyl)-1,2,4-oxadiazole, which is synthesized from o-toluidine and ethyl chloroformate. The second intermediate is 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, which is synthesized from 4-fluorophenylhydrazine and ethyl chloroformate. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "o-toluidine", "ethyl chloroformate", "4-fluorophenylhydrazine", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 3-(o-tolyl)-1,2,4-oxadiazole:", "- o-toluidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 3-(o-tolyl)-1,2,4-oxadiazole.", "Synthesis of 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole:", "- 4-fluorophenylhydrazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 5-(4-fluorophenyl)-1,2,4-oxadiazole.", "- The intermediate 5-(4-fluorophenyl)-1,2,4-oxadiazole is then reacted with hydrazine hydrate and sodium acetate to form the intermediate 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole.", "Coupling of the two intermediates:", "- The two intermediates, 3-(o-tolyl)-1,2,4-oxadiazole and 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to form the final product, 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole." ] } | |
CAS-Nummer |
1037193-43-3 |
Produktname |
5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole |
Molekularformel |
C18H13FN4O |
Molekulargewicht |
320.327 |
IUPAC-Name |
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13FN4O/c1-11-4-2-3-5-14(11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22) |
InChI-Schlüssel |
CZAHRIPYGHJQGF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2430080.png)
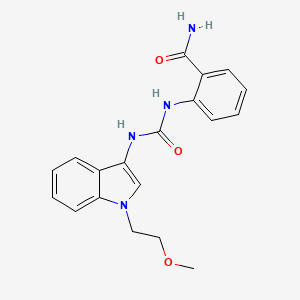
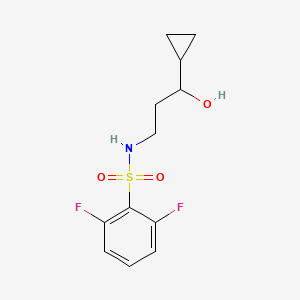
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-cyanophenyl)sulfanyl]acetamide](/img/structure/B2430083.png)
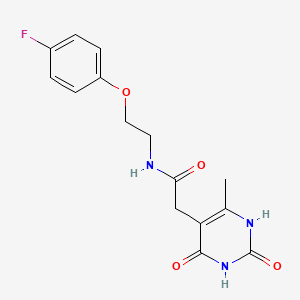

![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)

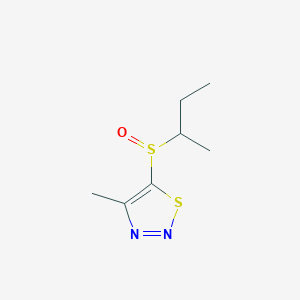


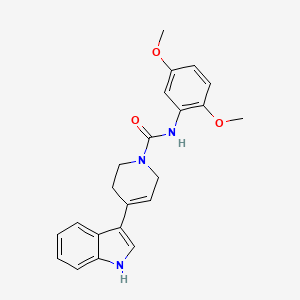
![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)
![2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide](/img/structure/B2430103.png)